Ethanol, 2-(2-(tridecyloxy)ethoxy)-

Description

Significance of Alkyl Polyethoxylates in Chemical Systems Research

Alkyl polyethoxylates (AEOs), the family to which tridecyl ethoxylates belong, are of significant interest in chemical systems research. They are widely used in a vast array of products, including laundry detergents, household cleaners, cosmetics, and agricultural formulations. venus-goa.comheraproject.com This widespread use drives research into their fundamental properties and applications.

In academic and industrial research, AEOs serve as model systems for studying interfacial phenomena, such as wetting, emulsification, detergency, and dispersion. venus-goa.comshreechem.in Their utility stems from the ability to precisely control their properties by varying three key structural features: the length of the alkyl chain, the degree of branching in the alkyl chain, and the length of the polyethylene (B3416737) glycol (ethoxylate) chain. windows.net For instance, increasing the number of ethoxy units generally increases the hydrophilic-lipophilic balance (HLB), water solubility, and cloud point. venus-goa.com

Research has focused on understanding how these structural variations affect performance in specific applications. For example, ethoxylates with a low number of ethylene (B1197577) oxide units are often used as intermediates in the synthesis of other surfactants, while those with a medium chain length (7-12 moles of ethylene oxide) are ideal for detergents. chemicalland21.com Higher mole ratio products are typically used as emulsifiers. chemicalland21.com Furthermore, there is ongoing research to replace other types of surfactants, such as alkylphenol ethoxylates (APEOs), with AEOs due to the better environmental profile of the latter. jrhessco.comnih.gov

Structural Elucidation and Naming Conventions for Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-

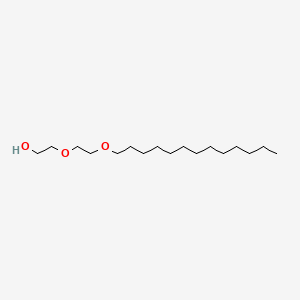

The chemical structure of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is precisely described by its systematic IUPAC name. The molecule is built upon an ethanol backbone, which is substituted at one of its oxygen atoms.

Tridecyloxy group: This signifies a 13-carbon alkyl chain (tridecyl) attached via an oxygen atom (-O-). This forms the primary hydrophobic part of the molecule.

ethoxy group: The term "ethoxy" refers to a two-carbon chain linked by an oxygen atom (-OCH2CH2-). The name "2-(2-(tridecyloxy)ethoxy)-" indicates a chain of two such ethoxy units.

Ethanol: The terminal group is an ethanol molecule (-CH2CH2OH), which provides the final hydroxyl group, a key feature of alcohol ethoxylates.

The general chemical formula for tridecyl alcohol ethoxylates is C13H27(OCH2CH2)nOH. chemicalland21.com For the specific compound Ethanol, 2-(2-(tridecyloxy)ethoxy)-, the value of 'n' is 2. This structure is a result of the ethoxylation of tridecyl alcohol. venus-goa.com Naming conventions for such polymers often rely on IUPAC guidelines to reduce ambiguity. tga.gov.au

Table 1: Chemical Identifiers for Ethanol, 2-(2-(tridecyloxy)ethoxy)- and Related Compounds

| Identifier | Value/Name |

|---|---|

| Compound Name | Ethanol, 2-(2-(tridecyloxy)ethoxy)- |

| Synonyms | Polyoxyethylene (2) tridecyl ether; Trideceth-2 |

| General CAS Number | 24938-91-8 (for Poly(oxy-1,2-ethanediyl), a-tridecyl-w-hydroxy-) chemicalland21.com |

| Molecular Formula | C17H36O3 |

| Related Compound (Tetradecyl Analog) | Ethanol, 2-(2-(tetradecyloxy)ethoxy)- nih.gov |

| CAS Number (Tetradecyl Analog) | 56049-79-7 nih.gov |

| Molecular Formula (Tetradecyl Analog) | C18H38O3 nih.gov |

Historical Development and Evolution of Research on Related Ethoxylated Alcohols

The foundation for the production of ethoxylated alcohols was laid in the 1930s with the development of the ethoxylation process, a chemical reaction where ethylene oxide is added to a substrate like an alcohol. wikipedia.org This process allowed for the large-scale industrial production of non-ionic surfactants. wikipedia.org

Early research focused on the synthesis and basic characterization of these compounds. A significant portion of the initial investigation was on alkylphenol ethoxylates (APEOs), which were widely used for decades. researchgate.netiwaponline.com However, beginning in the latter half of the 20th century, research uncovered that the degradation products of APEOs, such as nonylphenol, were persistent in the environment and could act as endocrine disruptors. nih.govresearchgate.net

This discovery prompted a significant shift in both industrial practice and research focus. A considerable body of research emerged comparing the environmental fate and toxicity of APEOs and alcohol ethoxylates (AEOs). heraproject.comnih.gov These studies generally concluded that AEOs are more readily biodegradable and possess a more favorable environmental profile. jrhessco.com Consequently, research has increasingly concentrated on optimizing AEOs for various applications to facilitate the replacement of APEOs. This evolution marks a transition from purely performance-based research to a more holistic approach that incorporates environmental sustainability.

Scope and Contemporary Research Landscape of Ethanol, 2-(2-(tridecyloxy)ethoxy)-

Current research on tridecyl alcohol ethoxylates, including Ethanol, 2-(2-(tridecyloxy)ethoxy)-, is multifaceted. A primary area of investigation is the synthesis of AEOs with specific, controlled properties. This includes developing new catalytic systems to produce ethoxylates with a narrow molecular weight distribution, as a narrower range of oligomers can lead to improved performance characteristics. acs.org

Another significant research avenue is the study of the physicochemical properties and functional performance of these surfactants. This involves detailed analysis of properties like wetting, permeation, and emulsification in relation to their molecular structure. acs.orgstobec.com Researchers often study a homologous series of ethoxylates, varying the number of ethoxy units to determine optimal structures for specific applications, such as detergents, metalworking fluids, or textile processing. shreechem.in For example, studies have explored how the ethoxylate chain length affects the interaction with cell membranes, which is relevant for applications in cleaning and personal care products. nih.gov

The table below presents typical physical properties for a range of tridecyl alcohol ethoxylates, illustrating how these properties change with the degree of ethoxylation. While specific data for the n=2 ethoxylate is not always singled out in general literature, its properties can be inferred from the trends observed across the series.

Table 2: Typical Properties of Tridecyl Alcohol (TDA) Ethoxylates

| Property | TDA-3 | TDA-6 | TDA-8 | TDA-9 |

|---|---|---|---|---|

| Moles of Ethylene Oxide | 3 | 6 | 8 | 9 |

| Appearance | Clear to hazy liquid | Clear to hazy liquid | Hazy Liquid | Hazy Liquid/Paste |

| HLB Value (Typical) | 8.0 shreechem.in | 11.4 shreechem.in | ~12.5 | 13.3 shreechem.in |

| Cloud Point (1% aq.), °C | - | 52-57 | 47-51 stobec.com | 78-83 |

| pH (5% aqueous) | 6-8 swadeshindiachemical.com | 6-8 swadeshindiachemical.com | 5.0-7.0 stobec.com | 6-8 swadeshindiachemical.com |

| Primary Application | Emulsifier, Wetting Agent | Dispersant, Detergent shreechem.in | Wetting, Emulsifying stobec.com | Detergent, Emulsifier shreechem.in |

Data compiled from multiple sources for typical values. shreechem.instobec.comswadeshindiachemical.com

Properties

CAS No. |

14663-73-1 |

|---|---|

Molecular Formula |

C17H36O3 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

2-(2-tridecoxyethoxy)ethanol |

InChI |

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3 |

InChI Key |

RTRMBXZHMWADJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Ethanol, 2 2 Tridecyloxy Ethoxy

Fundamental Principles of Alcohol Ethoxylation

Alcohol ethoxylation is a chemical process where ethylene (B1197577) oxide is added to an alcohol. wikipedia.org This reaction results in a molecule composed of a carbon-rich, hydrophobic alcohol portion and a water-loving, hydrophilic polyoxyethylene chain. venus-goa.com This dual nature is what gives these compounds their surfactant properties, enabling them to reduce the surface tension between oil and water. venus-goa.com

Overview of Ethoxylation Reaction Pathways

The ethoxylation of alcohols can proceed through either base-catalyzed or acid-catalyzed pathways. globallcadataaccess.orggoogle.com Each pathway leads to different product distributions. acs.org The base-catalyzed reaction involves the formation of an alcoholate anion, which then acts as a nucleophile, attacking the ethylene oxide ring. globallcadataaccess.org This process is typically exothermic and conducted in batch reactors. globallcadataaccess.org

Acid-catalyzed ethoxylation, on the other hand, often results in a narrower molecular weight distribution of the final products but can also lead to the formation of more byproducts. acs.org Due to the potential for byproduct formation, basic catalysts are generally preferred in industrial applications. google.com

Role of Catalysis in Polyether Synthesis (e.g., alkaline catalysts)

Catalysts are crucial in the synthesis of polyethers like Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-. Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly used in industrial alcohol ethoxylation. wikipedia.orgcore.ac.uk These catalysts facilitate the reaction by creating an alcoholate from the alcohol, which is a more potent nucleophile for attacking the ethylene oxide ring. globallcadataaccess.org The choice of catalyst can significantly influence the reaction rate and the distribution of ethoxymers in the final product. acs.org For instance, potassium-based catalysts have been shown to leave less unreacted fatty alcohol compared to sodium-based catalysts, which is attributed to the nature of the cation. researchgate.net

The reaction is typically first order with respect to the alcohol, the catalyst, and ethylene oxide. core.ac.uk Heterogeneous catalysts have also been explored to achieve a narrower distribution of ethoxylates, which can be more environmentally benign. acs.orgcore.ac.uk

Synthesis of the Tridecyloxyethoxyethanol Backbone

The synthesis of the specific backbone of Ethanol, 2-(2-(tridecyloxy)ethoxy)- involves the controlled addition of ethylene oxide to tridecyl alcohol. mruchem.comvenus-goa.com Tridecyl alcohol itself is a branched C13 oxo alcohol. venus-goa.comevonik.com

Raw Material Precursors and Their Purity Requirements

The primary raw materials for the synthesis are tridecyl alcohol and ethylene oxide. mruchem.com Tridecyl alcohol, also known as isotridecyl alcohol, is a high-purity branched C13 alcohol. evonik.com It can be produced from the hydroformylation of pure C12 olefin. evonik.com The purity of the tridecyl alcohol is important, as impurities like water can react with ethylene oxide to form undesired byproducts such as polyethylene (B3416737) glycol (PEG). google.comacs.org Therefore, it is crucial to control the water content in the reaction mixture, often to levels below 0.1 wt%. google.com The purity of the final tridecyl alcohol ethoxylate product can range from 80-99%. swadeshindiachemical.com

Optimized Reaction Conditions for Ethylene Oxide Addition

The addition of ethylene oxide to tridecyl alcohol is a highly exothermic reaction that requires careful control of reaction conditions to ensure safety and desired product selectivity. wikipedia.org The reaction is typically carried out in a stirred, jacketed reactor. frontiersin.org

The reaction temperature is a critical parameter in the ethoxylation process. Industrial alcohol ethoxylation is generally conducted at elevated temperatures, often in the range of 140–160°C. acs.org Some sources indicate a reaction temperature of around 170°C or 180°C. wikipedia.orggloballcadataaccess.org The temperature must be carefully controlled to prevent thermal runaway, a rapid and uncontrolled increase in temperature due to the exothermic nature of the reaction. wikipedia.org

The temperature also influences the selectivity of the reaction. While higher temperatures increase the reaction rate, they can also lead to a broader distribution of ethoxymers and potentially more side reactions. core.ac.uk Finding the optimal temperature regime is therefore a balance between achieving a desirable reaction rate and maintaining control over the product distribution and safety. wikipedia.orgcore.ac.uk

Pressure Control in Ethoxylation Reactors

The ethoxylation of alcohols, such as the synthesis of Ethanol, 2-(2-(tridecyloxy)ethoxy)-, is a highly exothermic reaction (ΔH ≈ -92 kJ/mol of ethylene oxide reacted), necessitating stringent control over reactor conditions to prevent thermal runaway and potential explosions. wikipedia.org Pressure control is a critical safety and operational parameter in managing this process, which is typically conducted in semi-batch or continuous reactors. wikipedia.orgrsdjournal.orgshreechem.in

Industrial ethoxylation is generally performed at pressures ranging from 1 to 5.5 bar. wikipedia.orgfrontiersin.org The pressure within the reactor is influenced by the partial pressures of the volatile components: ethylene oxide (EO), any inert gas used (like nitrogen), and to a lesser extent, the alcohol substrate and the product. Maintaining the reactor pressure below the system's design limit is a primary safety objective. rsdjournal.orgswinburne.edu.au

Several strategies and reactor designs are employed to manage pressure:

Inert Gas Padding: Reactors are often padded with an inert gas, typically nitrogen, to a specific initial pressure. frontiersin.orgyoutube.com This helps to maintain a non-explosive atmosphere and provides a baseline pressure for control. The total operating pressure is the sum of the nitrogen pressure and the ethylene oxide vapor pressure. frontiersin.org

Controlled Ethylene Oxide Feed: The rate of ethylene oxide injection is a primary control lever. The feed rate is carefully managed to ensure that the rate of EO consumption by the reaction keeps pace with its addition, preventing a dangerous accumulation of unreacted EO and a corresponding rise in pressure. rsdjournal.orgyoutube.com Advanced control systems can modulate the EO feed rate based on real-time pressure and temperature readings. A control system that responds to the difference between the operating limit pressure and the actual reactor pressure (∆P) has been shown to be effective in maintaining pressure within safe limits. rsdjournal.org

Heat Removal: Efficient heat removal is intrinsically linked to pressure control. As the reaction is exothermic, inadequate cooling can lead to a rapid temperature increase, which in turn causes the volatile ethylene oxide to vaporize faster, leading to a sharp pressure increase. wikipedia.orgswinburne.edu.au Modern reactors, such as Enhanced Loop Reactors (ELR), feature largely sized cooling circuits and high circulation rates to ensure efficient heat transfer and temperature homogeneity, which aids in pressure stability. frontiersin.orgballestra.com

Reactor Technology: The type of reactor influences pressure control. Conventional stirred tank reactors (STR) have been improved for safety, but advanced designs like Venturi Loop Reactors (VLR) and Spray Tower Loop Reactors (STLR) offer enhanced mass and heat transfer, allowing for better control. frontiersin.orgballestra.com For instance, some loop reactors can operate at low pressure due to extremely high efficiency in mass transfer. ballestra.com Continuous Stirred-Tank Reactors (CSTR) have also been used, operating at pressures around 3 bar for continuous ethoxylation processes. frontiersin.org

A summary of typical operating pressures for industrial ethoxylation is presented below.

Table 1: Typical Operating Pressures in Ethoxylation Reactors

| Reactor Type/Process | Typical Operating Pressure (bar) | Reference |

|---|---|---|

| General Industrial Ethoxylation | 1 - 2 | wikipedia.org |

| Continuous Stirred-Tank Reactor (CSTR) | ~3 | frontiersin.org |

| Loop Reactors (VLR, STLR, ELR) | Up to 5.5 | frontiersin.org |

Molar Ratio Control for Targeted Ethoxylation Degree

The properties of an alcohol ethoxylate are determined by the length of the polyoxyethylene chain attached to the hydrophobic alcohol base. For the specific compound Ethanol, 2-(2-(tridecyloxy)ethoxy)-, the target degree of ethoxylation is 2. Achieving this precise, low degree of ethoxylation requires careful control over the molar ratio of the reactants: ethylene oxide (EO) and tridecyl alcohol.

The synthesis is a stepwise addition reaction. acs.org However, the reaction kinetics can be complex. The initially formed alcohol ethoxylate can compete with the unreacted starting alcohol for ethylene oxide, leading to a distribution of ethoxylates with varying chain lengths (oligomers) rather than a single product. wikipedia.org The goal of molar ratio control is to steer the reaction to favor the desired oligomer, in this case, the 2-mole ethoxylate.

Key factors in controlling the degree of ethoxylation include:

Stoichiometric Feed: The fundamental control method is the precise metering of the total amount of ethylene oxide fed to the reactor relative to the initial charge of tridecyl alcohol. To produce an average ethoxylation degree of 2, a molar ratio of approximately 2 moles of ethylene oxide per mole of tridecyl alcohol is used.

Catalyst Choice: The type of catalyst used significantly influences the molecular weight distribution of the final product, known as the polydispersity. acs.orgresearchgate.net

Conventional Catalysts: Basic catalysts like potassium hydroxide (KOH) produce a broad distribution of ethoxylates. wikipedia.orgyoutube.com

Narrow-Range Ethoxylation (NRE) Catalysts: More sophisticated, modern catalysts, such as certain metal complexes or layered double hydroxides, can produce "peaked" or narrow-range ethoxylates. wikipedia.orgnouryon.com These catalysts promote the reaction of ethylene oxide with the starting alcohol over its reaction with already ethoxylated molecules, resulting in a product with a much higher percentage of the target oligomer and less unreacted alcohol. nouryon.com

Process Monitoring: During the reaction, the degree of ethoxylation can be monitored to determine the endpoint. A method has been developed for the rapid determination of the ethoxylation degree by measuring the cloud point temperature of a solution of the surfactant in a specific mixture of hydrophobic organic solvents and comparing it to a pre-plotted calibration curve. google.com This allows for real-time control during production. google.com

The relationship between the average moles of ethylene oxide added and the resulting product properties is crucial for surfactant applications.

Table 2: Molar Ratio and its Effect on Surfactant Properties

| Average Moles of EO | Hydrophile-Lipophile Balance (HLB) | General Application | Behavior in Water | Reference |

|---|---|---|---|---|

| 1-3 | 1 - 4 | Anti-foaming agents | No dispersibility | slideshare.net |

| 4-7 | 6 - 8 | Wetting and dispersing agents | Milky dispersion after stirring | slideshare.net |

| 7-10 | 10 - 13 | Detergents | Translucent to clear dispersion | slideshare.net |

| >12 | 13 - 18 | Solubilizing agents | Clear solution | slideshare.net |

For Ethanol, 2-(2-(tridecyloxy)ethoxy)-, with an EO count of 2, the properties would align with the first entry in the table, suggesting it would function effectively as an intermediate that is not highly water-soluble on its own but is primed for further derivatization, such as sulfation.

Post-Reaction Processing and Isolation Techniques

Following the ethoxylation reaction, the crude product is a mixture containing the desired Ethanol, 2-(2-(tridecyloxy)ethoxy)-, other ethoxylate oligomers, unreacted tridecyl alcohol, and the catalyst (e.g., KOH). Post-reaction processing is necessary to neutralize the catalyst and purify the product to meet specifications for its subsequent use, such as in the synthesis of sulfated derivatives.

The typical workup procedure involves several steps:

Catalyst Neutralization: The basic catalyst (e.g., potassium hydroxide) must be neutralized. This is commonly achieved by adding an acid, such as acetic acid or phosphoric acid. This step is crucial as the residual alkaline catalyst could interfere with downstream processes like sulfation.

Removal of Salts and Water: The neutralization process forms a salt (e.g., potassium acetate) which, along with any water formed or present, is typically removed. This can be done through filtration or phase separation followed by vacuum stripping to remove residual water and other volatile impurities.

Purification and Isolation: For many commercial applications, the resulting mixture of ethoxylates is used directly without separating the different oligomers. shell.com However, if a higher purity of a specific ethoxylate like Ethanol, 2-(2-(tridecyloxy)ethoxy)- is required, more advanced separation techniques would be necessary.

Distillation: Unreacted alcohol and very low molecular weight ethoxylates can be removed by vacuum distillation. However, separating closely related oligomers of higher chain alcohol ethoxylates by distillation is challenging due to their high boiling points and similar volatilities.

Chromatography: For analytical purposes and potentially for small-scale preparative isolation, chromatographic methods are effective. Supercritical fluid chromatography (SFC) has been shown to be capable of separating oligomers of alcohol ethoxylates. nih.gov In one method, the terminal hydroxyl groups are derivatized to improve separation and detection, for example, by reacting them with a silylating agent. nih.gov High-performance liquid chromatography (HPLC) is also a viable method for analyzing and separating these compounds. sielc.com

In industrial practice for producing surfactants, the ethoxylate mixture is often carried forward to the next reaction step (e.g., sulfation) without rigorous separation of the individual oligomers. shell.comgoogle.com The presence of some unreacted alcohol ethoxylate is often tolerated in the final product formulation. shell.com

Derivatization Pathways of Ethanol, 2-(2-(tridecyloxy)ethoxy)-

Ethanol, 2-(2-(tridecyloxy)ethoxy)- serves as a key non-ionic intermediate that can be chemically modified to produce anionic surfactants with enhanced properties like solubility and foaming capacity. The most significant derivatization pathway is sulfation of the terminal hydroxyl group.

Synthesis of Sulfated Derivatives (e.g., Sodium Trideceth Sulfate)

Sodium Trideceth Sulfate (B86663) is an anionic surfactant derived from Ethanol, 2-(2-(tridecyloxy)ethoxy)-. specialchem.comewg.org The synthesis is a two-step process: the sulfation of the terminal hydroxyl group of the alcohol ethoxylate, followed by neutralization of the resulting acidic sulfate ester. wikipedia.orgalbright.com.au This conversion transforms the non-ionic ethoxylate into an anionic sulfate, which exhibits good water solubility and is widely used in cleaning and personal care products. wikipedia.orgalfa-chemistry.com

Sulphation Reagents and Reaction Mechanisms

The first step, sulfation, involves reacting the alcohol ethoxylate with a strong sulfating agent. The reaction is an electrophilic addition to the oxygen of the terminal hydroxyl group. Several reagents can be used for this purpose, with the choice often depending on the scale of the reaction and desired product quality.

Common sulfating agents and their reaction mechanisms are detailed below:

Table 3: Common Sulphation Reagents and Mechanisms

| Sulphation Reagent | Chemical Formula | Reaction Equation | Notes | Reference |

|---|---|---|---|---|

| Sulfur Trioxide | SO₃ | R(OC₂H₄)₂OH + SO₃ → R(OC₂H₄)₂OSO₃H | Highly reactive. Often used in industrial falling film reactors for continuous processing. | wikipedia.orggoogle.com |

| Chlorosulfonic Acid | HSO₃Cl | R(OC₂H₄)₂OH + HSO₃Cl → R(OC₂H₄)₂OSO₃H + HCl | A preferred reagent for laboratory and some industrial processes. The reaction is typically conducted under anhydrous conditions at ambient temperatures. The by-product, hydrogen chloride gas, is removed. | wikipedia.orggoogle.comgoogle.com |

| Sulfuric Acid | H₂SO₄ | R(OC₂H₄)₂OH + H₂SO₄ → R(OC₂H₄)₂OSO₃H + H₂O | Can be used, but the reaction is reversible and the water produced can lead to side reactions. | google.com |

The reaction with chlorosulfonic acid is particularly noted for yielding good results in the sulfation of secondary alcohol ethoxylates. google.com The mole ratio of the alcohol ethoxylate to the sulfating agent is typically controlled at approximately 1:1 to maximize the conversion to the desired sulfate ester. shell.comgoogle.com

Neutralization and Salt Formation Processes

The product of the sulfation reaction is an alkyl ethoxy sulfuric acid (R(OC₂H₄)₂OSO₃H), which is corrosive and unstable. This acidic intermediate is immediately neutralized with a base to form the stable and usable surfactant salt. wikipedia.org

The most common base used for this purpose is sodium hydroxide (NaOH), which yields the sodium salt, Sodium Trideceth Sulfate. wikipedia.orgalbright.com.au

Neutralization Reaction with Sodium Hydroxide: R(OC₂H₄)₂OSO₃H + NaOH → R(OC₂H₄)₂OSO₃Na + H₂O

Other bases can also be used to create different salts with potentially different properties:

Ammonia (B1221849) (NH₃) or Ammonium (B1175870) Hydroxide (NH₄OH): Produces the ammonium salt. Ammonium salts are noted to be milder and stable at lower pH. albright.com.au

Alkanolamines: Reagents like triethanolamine (B1662121) (TEA) can be used to produce alkanolamine salts. wikipedia.org

Gaseous Ammonia or Amines: In some processes, partial neutralization is conducted by adding gaseous ammonia or a volatile alkyl amine to the anhydrous sulfuric acid ester. google.com

In commercial production, neutralization can be performed continuously. For instance, the acid form can be stirred into a blend of a non-ionic surfactant (like the unreacted alcohol ethoxylate) and a concentrated base, such as 50% NaOH solution. shell.com This method produces high-active blends that are often low-viscosity liquids. shell.com The final product is typically a solution containing the active surfactant, water, and small amounts of unreacted materials and inorganic salts like sodium sulfate. shell.comalbright.com.au

Synthesis of Phosphorylated Derivatives

The conversion of the terminal hydroxyl group of Ethanol, 2-(2-(tridecyloxy)ethoxy)- into a phosphate (B84403) ester introduces an anionic charge, transforming the non-ionic surfactant into an anionic one. This functionalization significantly alters the molecule's physicochemical properties, such as its solubility, detergency, and interaction with surfaces. The synthesis of these phosphorylated derivatives involves the use of specific phosphorylating agents under controlled reaction conditions to achieve a desired ratio of mono- to di-ester products.

Phosphorylation Agents and Conditions

The phosphorylation of alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)- can be accomplished using several reagents, with the choice of agent being critical as it dictates the composition of the final product mixture. The primary goal is often to maximize the yield of the monoalkyl phosphate ester while minimizing the formation of dialkyl phosphate, trialkyl phosphate, and residual phosphoric acid. google.com

Common phosphorylating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). google.comresearchgate.net

Polyphosphoric Acid (PPA): PPA is a widely used agent that tends to produce mixtures with a high proportion of monoalkyl phosphate esters. However, its use can also lead to significant amounts of residual phosphoric acid in the product. google.com A specialized process utilizes a PPA with a preferred effective concentration equivalent to 121-123% H₃PO₄. This specific reagent, which can be prepared separately or in-situ, reacts with the alcohol ethoxylate to yield a product rich in the monoester and low in diester and other byproducts. google.com

Phosphorus Pentoxide (P₂O₅): This strong dehydrating and phosphorylating agent typically produces a product mixture with a higher proportion of dialkyl phosphate esters compared to PPA.

Phosphorus Oxychloride (POCl₃): This agent is highly reactive and can lead to mixtures of mono-, di-, and tri-alkyl phosphates. Its reactivity often necessitates careful control of reaction conditions and may require subsequent hydrolysis steps to obtain the desired phosphate ester. researchgate.net

Catalytic Methods: Recent advancements have explored catalytic and chemoselective phosphorylation methods. One such approach uses phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor in the presence of a tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) catalyst. nih.gov This method is notable for its high functional group tolerance and allows for the direct introduction of a non-protected phosphate group under milder conditions. nih.gov Another platform utilizes a P(V)-based Ψ-reagent, which enables the chemoselective phosphorylation of alcohols, even in the presence of sensitive functional groups like free amines, which are typically not tolerated by other methods. researchgate.net

A typical industrial process for phosphorylating fatty alcohol ethoxylates involves reacting the alcohol with the phosphorylating agent at elevated temperatures. google.com For example, using a specialized PPA reagent, the reaction may be conducted by heating a slurry of the reactants to around 82-88°C for several hours (e.g., 11 hours) to ensure complete conversion. google.com The process is highly exothermic and requires careful temperature management. wikipedia.org

Table 1: Comparison of Phosphorylation Agents and Typical Reaction Conditions

| Phosphorylation Agent | Predominant Product | Key Reaction Conditions | Advantages | Disadvantages |

| Polyphosphoric Acid (PPA) | High Monoalkyl Phosphate google.com | 80-90°C, several hours google.com | High monoester content, good for surfactant properties. google.com | Can leave high residual phosphoric acid. google.com |

| Phosphorus Pentoxide (P₂O₅) | High Dialkyl Phosphate | Elevated temperatures | Effective for producing diesters. | Less desirable for high-monoester surfactants. |

| Phosphorus Oxychloride (POCl₃) | Mixture of esters | Controlled addition, often at low temperatures | Highly reactive. | Poor selectivity, produces HCl byproduct. researchgate.net |

| PEP-K / TBAHS Catalyst | Monoalkyl Phosphate nih.gov | Catalytic amounts at elevated temperatures | High chemoselectivity, tolerates many functional groups. nih.gov | May require specialized reagents. nih.gov |

| Ψ-Reagent | Monoalkyl Phosphate researchgate.net | Ambient temperature, followed by hydrolysis researchgate.net | Excellent chemoselectivity (tolerates free amines), mild conditions. researchgate.net | Multi-step process (reagent prep + reaction). researchgate.net |

Influence of Phosphorylation on Molecular Properties

The introduction of a phosphate group onto the Ethanol, 2-(2-(tridecyloxy)ethoxy)- molecule dramatically alters its properties by imparting an anionic character. This change from a non-ionic to an anionic surfactant enhances its utility in various applications, particularly in personal care and cleaning products.

The key property influenced by phosphorylation is the balance between the monoalkyl phosphate ester and the dialkyl phosphate ester in the final product.

High Monoalkyl Phosphate Content: Surfactant mixtures rich in the monoalkyl phosphate of long-chain alcohol ethoxylates exhibit a desirable combination of good detergency and low skin irritancy. google.com This makes them superior for use in cosmetic and personal hygiene cleansers compared to other anionic surfactants like alkyl sulfates. google.com

In essence, phosphorylation provides a pathway to anionic surfactants where the performance characteristics can be fine-tuned based on the synthetic conditions and the resulting mono-to-diester ratio.

Other Functionalization Strategies (e.g., amino-functionalization)

Besides phosphorylation, the terminal hydroxyl group of Ethanol, 2-(2-(tridecyloxy)ethoxy)- serves as a versatile handle for other chemical modifications. Amino-functionalization, the introduction of a primary, secondary, or tertiary amine group, is another significant strategy that modifies the surfactant's properties, often imparting a cationic character (at low pH) or zwitterionic potential.

The synthesis of amino-functionalized alcohol ethoxylates is not typically a direct reaction. Several multi-step synthetic routes are generally employed:

Conversion to an Alkyl Halide/Sulfonate Followed by Nucleophilic Substitution: This is a common and versatile method.

Step 1 (Activation): The terminal hydroxyl group is first converted into a better leaving group. This is often achieved by reacting the alcohol ethoxylate with reagents like thionyl chloride (to form an alkyl chloride) or a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride in the presence of a base like pyridine) to form a tosylate or mesylate ester.

Step 2 (Amination): The resulting activated intermediate is then reacted with an amine nucleophile. Using ammonia will yield a primary amine. Using a primary or secondary amine will result in a secondary or tertiary amine, respectively. This reaction is a standard nucleophilic substitution.

Reductive Amination: This two-step, one-pot process involves the oxidation of the alcohol followed by amination.

Step 1 (Oxidation): The primary alcohol is first oxidized to an aldehyde using a mild oxidizing agent (e.g., PCC, PDC, or Swern oxidation).

Step 2 (Imination and Reduction): The aldehyde intermediate is then reacted with an amine (ammonia for a primary amine, or a primary/secondary amine) to form an imine or enamine, which is then reduced in situ to the final amine product using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Use of Protected Amino-Alcohol Building Blocks: An alternative strategy involves using pre-functionalized building blocks during the initial ethoxylation process or attaching them to the existing chain. For instance, a molecule like 2-[2-(Boc-amino)ethoxy]ethanol, which contains a protected amine, could theoretically be used in synthesis to introduce the amino functionality in a controlled manner. sigmaaldrich.com The Boc (tert-butoxycarbonyl) protecting group can be removed later under acidic conditions to reveal the primary amine.

These functionalization strategies open up access to a wide range of novel surfactants. For example, amino-functionalized surfactants can act as corrosion inhibitors, biocides, or as components in stimuli-responsive materials. The specific properties depend on the nature of the amine (primary, secondary, tertiary, or quaternary ammonium salt) introduced. univarsolutions.com

Scale-Up Considerations in Academic Synthesis

Transitioning the synthesis of a functionalized surfactant like a phosphorylated or aminated derivative of Ethanol, 2-(2-(tridecyloxy)ethoxy)- from a small-scale laboratory experiment (milligrams to grams) to a larger, preparative scale (tens to hundreds of grams) within an academic setting presents several distinct challenges. researchgate.net

Thermal Management: The initial ethoxylation reaction to produce the starting material is highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide). wikipedia.org While manageable in small flasks, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to a dangerous thermal runaway. In an academic lab, this requires a move from simple heating mantles to robust systems with efficient overhead stirring and external cooling baths (ice, water, or cryocoolers) to maintain strict temperature control. wikipedia.org Subsequent functionalization reactions, like phosphorylation with P₂O₅, can also be highly exothermic and require similar precautions.

Mass Transfer and Mixing: As the volume of reactants increases, ensuring a homogenous mixture becomes critical. The starting material, a long-chain alcohol ethoxylate, can be viscous. In phosphorylation reactions using solid reagents like P₂O₅, inefficient stirring can lead to localized "hot spots" and the formation of insoluble clumps, resulting in incomplete reaction and a non-homogenous product. google.com Upgrading from magnetic stir bars to mechanical overhead stirrers with appropriate impeller designs (e.g., anchor or turbine) is essential for effective mixing in larger reaction vessels. researchgate.net

Reagent Handling and Stoichiometry: Handling larger quantities of hazardous and moisture-sensitive reagents (e.g., POCl₃, thionyl chloride, P₂O₅) requires more stringent safety protocols and specialized equipment (e.g., glove boxes, larger fume hoods, cannula transfer techniques). Accurate addition of reagents on a large scale can be more challenging; for instance, the slow, controlled addition of a liquid reagent may require a syringe pump to maintain consistency, which is crucial for controlling exotherms and selectivity.

Work-up and Purification: Procedures that are simple on a small scale become cumbersome at a larger one.

Extractions: Liquid-liquid extractions require large, heavy separatory funnels that can be difficult to handle. Emulsion formation, a common issue with surfactants, can be more pronounced and harder to break on a larger scale.

Chromatography: Purification by column chromatography, a staple in academic research, becomes impractical and expensive for multi-gram quantities of product due to the large volumes of silica (B1680970) gel and solvent required. Alternative purification methods like crystallization, distillation (if applicable), or tangential flow filtration may need to be developed and optimized.

Reproducibility and Process Control: A procedure optimized on a 100 mg scale may not yield the same results at a 100 g scale without re-optimization. researchgate.net The duration of reagent addition, the rate of heating/cooling, and stirring speed all become critical parameters that must be carefully controlled and documented to ensure batch-to-batch reproducibility. researchgate.net For some syntheses, the possibility of transitioning from a batch process to a continuous flow process, even on a lab scale, can be considered to improve control and safety. google.com

Advanced Characterization and Analytical Methodologies for Ethanol, 2 2 Tridecyloxy Ethoxy

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the analysis of alcohol ethoxylates like Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-. These techniques separate the compound from its matrix, related substances, and impurities, allowing for accurate assessment of purity and composition.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a premier technique for analyzing non-volatile, high-molecular-weight compounds such as alcohol ethoxylates. It is particularly effective in separating the various ethoxylate oligomers present in commercial products.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of alcohol ethoxylates and their derivatives. sielc.comsielc.com In this technique, the stationary phase is nonpolar, while the mobile phase is polar. For compounds structurally similar to Ethanol, 2-(2-(tridecyloxy)ethoxy)-, such as its sulfated form, RP-HPLC can be performed with straightforward conditions. sielc.com

A typical setup involves a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The separation mechanism relies on the hydrophobic interactions between the long tridecyl alkyl chain of the analyte and the nonpolar stationary phase.

A sensitive and selective method for determining alcohol ethoxylates (AEOs) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the detection of ethoxymers with 2 to 20 ethoxy units. epa.gov For some related compounds, pre-column derivatization with reagents like 1-naphthyl isocyanate followed by RP-HPLC analysis can enhance sensitivity and selectivity, especially in complex matrices. nih.gov

Table 1: Example of RP-HPLC Conditions for Related Alcohol Ethoxylates

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Alternative Mobile Phase (MS-Compatible) | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| Column Temperature | 30°C | epa.gov |

| Flow Rate | 0.3 mL/min | epa.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | epa.gov |

This table presents a composite of typical conditions and may require optimization for specific applications.

The resolution of individual ethoxylate oligomers is a significant challenge in the analysis of compounds like Ethanol, 2-(2-(tridecyloxy)ethoxy)-. Mobile phase composition is a critical factor that must be carefully optimized to achieve adequate separation. mastelf.com The goal is to fine-tune the solvent strength to control the elution of oligomers, which differ only by the number of ethoxy units.

For complex samples, gradient elution is often preferred over isocratic methods. mastelf.com A gradient method typically starts with a weaker solvent and gradually increases the concentration of a stronger organic solvent, such as acetonitrile. This allows for the sequential elution of oligomers with increasing chain lengths. epa.gov

The choice of solvents and additives is crucial. While acetonitrile and water are common, other solvents and modifiers can be used. For instance, in normal-phase HPLC, a ternary mobile phase of n-heptane–chloroform–methanol has been shown to be effective for analyzing oligomer distribution. researchgate.net The pH of the mobile phase must also be controlled, as it can affect the ionization state of analytes and their interaction with the stationary phase. mastelf.com However, for alcohol ethoxylates, which are neutral, pH control is more critical for maintaining the stability of the column itself, typically within a range of 2 to 8 for silica-based columns. mastelf.com

Challenges in separation can arise from the co-elution of different oligomers. Using amino-bonded stationary phases has been shown to offer better separation possibilities for higher ethoxymers compared to standard diol or nitrile phases, especially when using mobile phases containing propanol (B110389) in n-alkane. researchgate.net

Gas Chromatography (GC) for Volatile Components and Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of Ethanol, 2-(2-(tridecyloxy)ethoxy)-, GC is primarily used to identify and quantify volatile impurities, residual solvents, or starting materials that may be present in the final product. researchgate.netnih.gov Techniques like headspace GC are particularly useful for analyzing volatile impurities in a sample matrix. nih.gov

The Flame Ionization Detector (FID) is one of the most widely used detectors in gas chromatography, especially for the analysis of organic compounds. shsu.edu The FID operates by pyrolyzing the analytes as they elute from the GC column in a hydrogen-air flame. youtube.com This combustion process generates ions, creating a current between two electrodes that is proportional to the mass of carbon atoms entering the flame. youtube.comhoriba.com

Key Characteristics of the Flame Ionization Detector:

High Sensitivity: The FID is highly sensitive to hydrocarbons, with detection limits in the picogram range. shsu.edu

Wide Linear Range: It offers a large linear response range (10^6 to 10^7), which is advantageous for quantifying components at both high and low concentrations. shsu.edu

Response to Carbon: The detector's response is proportional to the number of carbon atoms in the molecule. However, the presence of heteroatoms, such as the oxygen in the ethoxy groups of the target compound, can reduce the detector's response. shsu.edu

Principle of Operation: Organic compounds are burned in a hydrogen flame, producing ions. This ion current is measured by an electrometer and converted into a signal. epa.govtue.nl

The FID is a robust and reliable detector for general impurity profiling where volatile organic compounds are expected.

The separation in GC is achieved in the column, making the selection of the stationary phase the most critical decision. cloudfront.net The choice is based on four main factors: stationary phase, column internal diameter (I.D.), film thickness, and column length. greyhoundchrom.com

Stationary Phase Selection: The polarity of the stationary phase is a primary consideration. restek.com For general-purpose analysis of impurities, a non-polar or intermediate-polarity column is often a good starting point. fishersci.com Analytes are separated primarily based on their boiling points on non-polar columns. sigmaaldrich.com

Non-Polar Phases: Columns with poly(dimethyl siloxane) or a low percentage of phenyl substitution (e.g., 5% diphenyl/95% dimethyl siloxane) are common choices. sigmaaldrich.com These are suitable for separating non-polar volatile impurities.

Polar Phases: If polar impurities are expected, a more polar column, such as one with a polyethylene (B3416737) glycol (Wax) stationary phase, would be more appropriate as it separates based on polarity differences. fishersci.com

Temperature Programming: The column temperature directly affects the retention time of analytes. A temperature program, where the oven temperature is increased over the course of the analysis, is essential for separating a mixture of compounds with a wide range of boiling points. A typical program starts at a low temperature to resolve highly volatile components and ramps up to a higher temperature to elute less volatile compounds. It is important to note that different temperature programs can alter the elution order of analytes on the same column. cloudfront.net The maximum operating temperature of the selected column must also be considered to prevent degradation of the stationary phase. restek.com

Table 2: General GC Column Selection Guide

| Stationary Phase Type | Common Composition | Primary Separation Principle | Typical Applications | Source |

|---|---|---|---|---|

| Non-Polar | 100% poly(dimethyl siloxane) | Boiling Point | General purpose, analysis of volatile non-polar impurities | fishersci.comsigmaaldrich.com |

| Intermediate-Polar | poly(5% diphenyl/95% dimethyl siloxane) | Boiling Point with some polarity influence | General purpose, good thermal stability | sigmaaldrich.com |

| Polar | Polyethylene Glycol (Wax) | Polarity | Analysis of polar volatile impurities like residual alcohols | fishersci.com |

This table provides general guidance; specific method development and validation are required.

Ultra-Performance Liquid Chromatography (UPLC) and Its Advantages

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes columns packed with sub-2 µm particles, which, when coupled with a system designed to handle high back-pressures, allows for more efficient separations. nih.gov

For the analysis of alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, UPLC provides several key advantages:

Reduced Analysis Time: UPLC can shorten analysis times by up to nine times compared to conventional HPLC systems using 5 µm particle columns and about three times compared to systems with 3 µm particles. nih.gov This high-throughput capability is crucial for quality control and environmental monitoring.

Improved Separation Efficiency: The smaller particle size in UPLC columns leads to sharper and narrower peaks, resulting in enhanced resolution and the ability to separate complex mixtures of ethoxymers. nih.gov

Increased Sensitivity: The sharper peaks and lower dispersion in UPLC systems contribute to higher signal-to-noise ratios, leading to lower limits of detection (LOD). nih.gov For alcohol ethoxylates, LODs can be as low as 0.1 pg injected. epa.gov

Solvent Conservation: The faster analysis times and smaller column dimensions result in a significant reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique. nih.gov

In the context of analyzing Ethanol, 2-(2-(tridecyloxy)ethoxy)-, a reverse-phase UPLC method would typically be employed. sielc.com The separation is based on the hydrophobicity of the alkyl chain, with longer chains exhibiting stronger retention on a C18 column. epa.govnih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and water is commonly used to separate the different ethoxymers. epa.govnih.gov

Table 1: Comparison of UPLC and HPLC for Alcohol Ethoxylate Analysis

| Feature | UPLC | HPLC |

| Particle Size | < 2 µm | 3-5 µm |

| Analysis Time | Significantly shorter nih.gov | Longer |

| Resolution | Higher nih.gov | Lower |

| Sensitivity | Higher nih.gov | Lower |

| System Pressure | High (up to 100 MPa) nih.gov | Lower |

| Solvent Consumption | Lower nih.gov | Higher |

Spectroscopic Methods for Structural Confirmation and Quantitative Analysis

While chromatography is essential for separation, spectroscopic methods are indispensable for confirming the chemical structure and quantifying the components of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethoxylate Chain Length and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of compounds. For alcohol ethoxylates, ¹H and ¹³C NMR are particularly valuable for determining the average degree of ethoxylation and confirming the structure of the hydrophobic alkyl group. nih.govresearchgate.net

By analyzing the chemical shifts and integration of specific proton signals, one can differentiate between the protons on the tridecyl chain, the ethoxy groups, and the terminal hydroxyl group. For instance, the protons of the methylene (B1212753) groups in the ethoxylate chain will have characteristic chemical shifts that can be used to quantify the number of ethoxy units. researchgate.net Two-dimensional NMR techniques can further aid in assigning complex spectra and confirming connectivity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. webassign.net The IR spectrum of Ethanol, 2-(2-(tridecyloxy)ethoxy)- would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent features in the IR spectrum would include:

A broad O-H stretching band around 3300 cm⁻¹, indicative of the terminal hydroxyl group. libretexts.orgyoutube.com

Strong C-O stretching vibrations in the region of 1150-1085 cm⁻¹, characteristic of the ether linkages in the ethoxylate chain. libretexts.org

C-H stretching vibrations from the tridecyl alkyl chain, typically appearing just below 3000 cm⁻¹. libretexts.org

The absence or presence and the specific position of these bands provide quick confirmation of the compound's general structure. webassign.netyoutube.com

Table 2: Characteristic IR Absorption Frequencies for Ethanol, 2-(2-(tridecyloxy)ethoxy)-

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-O (Ether) | Stretching | 1150-1085 (strong) |

| C-H (Alkane) | Stretching | 2960-2850 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a non-volatile compound like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, soft ionization techniques are necessary.

The coupling of UPLC with a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers a powerful analytical tool. nih.gov UPLC provides excellent separation of the ethoxymers, which are then introduced into the QTOF-MS for accurate mass measurement and fragmentation analysis. nih.gov This combination allows for the confident identification and quantification of individual oligomers within a complex mixture. epa.govnih.gov The high resolution and mass accuracy of QTOF-MS enable the determination of the elemental composition of the parent ion and its fragments.

Electrospray ionization (ESI) is a commonly used ionization mode for alcohol ethoxylates. researchgate.netnih.gov In positive ion mode, these compounds readily form adducts with cations such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which are then detected by the mass spectrometer. epa.gov The choice of cationizing agent can influence the fragmentation behavior. For instance, ammonium adducts are often preferred for MS/MS experiments as they can be more readily fragmented to provide structural information. epa.gov

Atmospheric pressure chemical ionization (APCI) is another potential ionization technique, though it can sometimes lead to thermal degradation of less stable compounds. nih.govresearchgate.net

Accurate mass axis calibration is crucial for obtaining reliable high-resolution mass data. This is typically achieved by introducing a known reference compound into the ion source simultaneously with the analyte or by using an internal standard. This ensures that the measured masses are accurate to within a few parts per million (ppm), which is essential for unambiguous formula determination.

Electrophoretic Techniques for Heterogeneity Analysis

The inherent heterogeneity of fatty alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, which consists of a distribution of oligomers with varying ethylene (B1197577) oxide chain lengths, necessitates advanced analytical techniques for comprehensive characterization. Electrophoretic methods, particularly in a non-aqueous environment, have proven to be powerful tools for resolving these complex mixtures.

Non-Aqueous Capillary Electrophoresis (NACE) for Fatty Alcohol Ethoxylates

Non-Aqueous Capillary Electrophoresis (NACE) has emerged as a rapid and efficient method for the characterization of fatty alcohol ethoxylates (FAEs). nih.gov This technique offers advantages over traditional high-performance liquid chromatography (HPLC) methods for distinguishing FAEs with different ethylene oxide numbers (EON). nih.gov

A significant challenge in the analysis of FAEs by capillary electrophoresis is the lack of a UV-absorbing chromophore in their native structure. To overcome this, a derivatization step is employed. One effective method involves the reaction of the terminal hydroxyl group of the ethoxylate chain with phenyl isocyanate to form phenyl polyurethane derivatives. nih.gov This reaction can be rapidly carried out using microwave irradiation, significantly reducing sample preparation time. nih.gov

The separation of these derivatized FAEs is then performed using a non-aqueous background electrolyte (BGE). A typical BGE composition includes a mixture of ammonium nitrate, acetic acid, and a solvent system such as methanol/acetonitrile. nih.gov The optimization of instrumental conditions, including the BGE composition, applied voltage, and capillary temperature, is crucial for achieving baseline separation of the different ethoxymers.

Successful NACE methods have been developed to separate and characterize FAEs with EONs ranging from 5.5 to 10, with errors in distinguishing between them being below 4%. nih.gov This level of resolution is critical for quality control in industries where the specific EON distribution of the FAE is important for its performance, such as in the petroleum industry for microemulsion-oil-water stream processes. nih.gov

Table 1: NACE Conditions for the Analysis of Derivatized Fatty Alcohol Ethoxylates

| Parameter | Condition |

| Derivatizing Agent | Phenyl Isocyanate |

| Derivatization Method | Microwave Irradiation (e.g., 30 s at 600 W) nih.gov |

| Capillary | Fused Silica (B1680970) (e.g., 57 cm x 75 µm) nih.gov |

| Background Electrolyte (BGE) | 15 mM Ammonium Nitrate, 1.5% Acetic Acid in 9:1 v/v Methanol/Acetonitrile nih.gov |

| Applied Voltage | 15 kV nih.gov |

| Temperature | 22 °C nih.gov |

| Detection | UV Detection |

Quantitative Determination of Ethanol, 2-(2-(tridecyloxy)ethoxy)- in Complex Matrices

The quantitative determination of specific fatty alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)- in complex matrices such as industrial formulations, environmental samples, and consumer products presents analytical challenges due to the presence of numerous isomers and a wide range of other components. Advanced chromatographic techniques coupled with mass spectrometry are typically employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of alcohol ethoxylates (AEOs). epa.gov This method allows for the separation of individual ethoxymers and their subsequent detection and quantification with high selectivity. For instance, a method for the analysis of AEOs, including C13 homologues, has been developed using solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by LC-MS/MS analysis. epa.gov Such methods can achieve low limits of detection (LOD), with values for C13 ethoxylates ranging from 5 to 75 pg injected, depending on the number of ethoxy units. epa.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another viable technique, particularly after derivatization of the alcohol ethoxylates to increase their volatility and improve chromatographic performance. nih.gov Knowledge of the free alcohol content and the average degree of ethoxylation is crucial for ensuring the quality of the final product in industrial processes. thermofisher.com

For complex matrices, sample preparation is a critical step to remove interfering substances. This can involve liquid-liquid extraction or solid-phase extraction. In some cases, derivatization of the alcohol ethoxylates can enhance their detection. For example, conversion to alcohol ethoxy sulfates can improve their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Table 2: Example LC-MS/MS Parameters for the Analysis of C13 Alcohol Ethoxylates

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) epa.gov |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with acetonitrile and water epa.gov |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) epa.gov |

| Limit of Detection (LOD) for C13 Ethoxylates | 5 - 75 pg injected epa.gov |

| Limit of Quantification (LOQ) for C13 Ethoxylates | 13 - 110 pg injected epa.gov |

The selection of the appropriate analytical methodology depends on the specific matrix, the required sensitivity, and the desired level of characterization of the ethoxymer distribution.

Structure Function Relationships and Interfacial Phenomena in Non Biological Systems

Molecular Architecture and Amphiphilic Characteristics

Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-, also known as polyoxyethylene tridecyl ether, is a non-ionic surfactant characterized by its amphiphilic nature. alibaba.comchemicalland21.com This means it possesses both a water-loving (hydrophilic) and a water-hating (lipophilic) part within its molecular structure. alibaba.comchemicalland21.comvenus-goa.com The lipophilic portion is the tridecyl group, a branched C13 alkyl chain, while the hydrophilic part consists of the polyoxyethylene chain. chemicalland21.comvenus-goa.com This dual character allows it to be soluble in both aqueous and oil phases, a key attribute for its function as a surfactant. chemicalland21.compschemicals.com

The general chemical structure consists of a tridecyl alcohol base that has been reacted with ethylene (B1197577) oxide in a process called ethoxylation. chemicalland21.comnih.gov The resulting molecule has the formula C13H27(OCH2CH2)nOH, where 'n' represents the number of ethoxy groups. chemicalland21.com The physical form of these surfactants can range from a clear to a yellowish liquid to a waxy solid, depending on the length of the alkyl chain and the number of ethoxy groups. chemicalland21.compschemicals.com

Hydrophilic-Lipophilic Balance (HLB) and Its Modulation by Ethoxylation Degree

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that indicates the relative strength of the hydrophilic and lipophilic portions of a surfactant molecule. taylorandfrancis.com This balance determines the surfactant's emulsifying behavior and is a key factor in selecting the appropriate surfactant for a specific application. taylorandfrancis.com For non-ionic surfactants like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, the HLB value is directly related to the degree of ethoxylation. chemicalland21.comvenus-goa.com

An increase in the number of ethylene oxide units in the polyoxyethylene chain leads to a higher HLB value, indicating increased water solubility (hydrophilicity). venus-goa.com Conversely, a lower degree of ethoxylation results in a lower HLB value and greater oil solubility (lipophilicity). This relationship allows for the fine-tuning of the surfactant's properties to suit different needs. For instance, ethoxylates with a low mole ratio of ethylene oxide are suitable for creating water-in-oil emulsions, while those with higher mole ratios are effective for oil-in-water emulsions. chemicalland21.com

The HLB value for tridecyl alcohol ethoxylates can be tailored by controlling the number of moles of ethylene oxide added during synthesis. This versatility allows for the production of a range of surfactants with varying HLB values, making them suitable for diverse applications. shreechem.in For example, a tridecyl alcohol ethoxylate with 3 moles of ethylene oxide (TFD-3) has an HLB of 8.0, while one with 20 moles (TFD-20) has an HLB of 16.3. shreechem.in

Table 1: Illustrative HLB Values for Tridecyl Alcohol Ethoxylates with Varying Degrees of Ethoxylation

| Product Name | Moles of Ethylene Oxide | HLB Value |

| TFD-3 | 3 | 8.0 |

| TFD-6 | 6 | 11.4 |

| TFD-9 | 9 | 13.3 |

| TFD-20 | 20 | 16.3 |

This table is generated based on data for illustrative purposes and may not represent all commercially available products. shreechem.in

Impact of Tridecyl Chain Length on Interfacial Activity

The length of the hydrophobic alkyl chain, in this case, the tridecyl (C13) group, significantly influences the surfactant's interfacial activity. The hydrophobic tail is responsible for the molecule's tendency to adsorb at interfaces, such as the boundary between oil and water, thereby reducing the interfacial tension. mdpi.comepfl.ch

Interfacial Tension Reduction Mechanisms

Ethanol, 2-(2-(tridecyloxy)ethoxy)- and similar non-ionic surfactants are highly effective at reducing the interfacial tension (IFT) between two immiscible liquids, such as oil and water. rsc.org This property is fundamental to their roles as emulsifiers, detergents, and wetting agents. venus-goa.comshreechem.in The reduction in IFT is a result of the surfactant molecules accumulating at the interface, where their amphiphilic nature allows them to bridge the two phases. mdpi.com

The hydrophobic tridecyl tails orient themselves into the oil phase, while the hydrophilic polyoxyethylene heads remain in the water phase. mdpi.com This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a decrease in the energy required to create a larger interfacial area. mdpi.comrsc.org Molecular dynamics simulations suggest that in addition to creating a barrier between the two fluids, surfactants increase the disorder (interfacial entropy) at the interface, which further contributes to the reduction of IFT. rsc.org

Dynamics of Adsorption at Oil-Water Interfaces

The process by which surfactant molecules move from the bulk solution to the oil-water interface and arrange themselves is a dynamic one. mdpi.comysu.am This adsorption process is not instantaneous and involves several steps, including diffusion of the surfactant monomers to the subsurface layer near the interface, followed by their adsorption and orientation at the interface. ysu.amnih.gov

The rate of adsorption is influenced by several factors, including the surfactant concentration, temperature, and the molecular structure of the surfactant itself. ysu.amnih.gov Initially, when a fresh interface is created, there is a rapid diffusion of surfactant molecules to the interface, leading to a quick drop in interfacial tension. nih.gov As the interface becomes more populated, the rate of adsorption may slow down due to electrostatic or steric barriers from the already adsorbed molecules. ysu.am The time required to reach an equilibrium surface tension is a key parameter in many dynamic applications, such as in industrial cleaning processes or emulsion formation under high shear. nih.gov

Influence on Droplet Size and Emulsion Formation Kinetics

The ability of Ethanol, 2-(2-(tridecyloxy)ethoxy)- to lower interfacial tension directly impacts the formation of emulsions. Emulsions are dispersions of one liquid as small droplets within another immiscible liquid. By reducing the IFT, the surfactant facilitates the breakup of larger droplets into smaller ones during the emulsification process, which typically involves mechanical agitation or shearing. researchgate.netresearchgate.net

A lower IFT means that less energy is required to create the large interfacial area associated with fine droplets. The kinetics of emulsion formation are therefore accelerated in the presence of an effective surfactant. The final droplet size of the emulsion is a critical factor for its stability and is influenced by the surfactant's concentration and its HLB value. researchgate.netresearchgate.net Studies have shown that for a given oil phase, there is an optimal HLB that results in the smallest and most stable emulsion droplets. researchgate.net For example, one study found that for a palm-based methyl ester oil-in-water emulsion, the most stable particle size was achieved at an HLB of 12. researchgate.net The concentration of the surfactant also plays a role; sufficient surfactant must be present to cover the surface of the newly formed droplets and prevent them from coalescing.

Emulsion and Microemulsion Stabilization Mechanisms

Once an emulsion is formed, Ethanol, 2-(2-(tridecyloxy)ethoxy)- plays a crucial role in its stabilization, preventing the droplets from coalescing and the phases from separating. The primary mechanism of stabilization for non-ionic surfactants is steric hindrance. nih.gov

The hydrophilic polyoxyethylene chains extend from the droplet surface into the continuous aqueous phase, forming a protective layer. wur.nl When two droplets approach each other, these hydrated polymer chains overlap, creating a repulsive force that prevents the droplets from coming into direct contact and coalescing. This steric repulsion is a powerful stabilization mechanism, particularly in systems with high electrolyte concentrations or where electrostatic stabilization is less effective. nih.govwur.nl

In addition to steric repulsion, the surfactant film at the oil-water interface can also provide mechanical stability. A well-packed, viscoelastic interfacial film can resist deformations and ruptures that could lead to droplet coalescence. The effectiveness of this stabilization depends on the molecular structure of the surfactant, including the length and branching of both the hydrophobic tail and the hydrophilic headgroup. researchgate.net

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. Unlike conventional emulsions, they form spontaneously under specific conditions of composition and temperature. Ethanol, 2-(2-(tridecyloxy)ethoxy)- and other similar surfactants can form microemulsions by reducing the interfacial tension to ultra-low values, often close to zero. At these low IFTs, the energy barrier to creating the large interfacial area of the microemulsion is overcome by the entropy of mixing, leading to spontaneous formation of a stable, structured single-phase system. The specific structure of the microemulsion (oil-in-water, water-in-oil, or bicontinuous) depends on the HLB of the surfactant and the relative proportions of the components.

Role in Stabilizing Oil-in-Water and Water-in-Oil Emulsions

Ethanol, 2-(2-(tridecyloxy)ethoxy)- and its related compounds are established as effective emulsifying agents, crucial for the creation and stabilization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. cosmeticsinfo.orggoogle.com Their primary function is to reduce the interfacial tension between two immiscible liquids, such as oil and water, thereby facilitating the formation of a stable, homogeneous mixture. ontosight.aitiiips.com This property is widely leveraged in the cosmetics and personal care industries to formulate products like creams, lotions, and shampoos. ontosight.ai

The amphiphilic nature of the molecule, possessing both a hydrophobic tridecyl tail and a hydrophilic di-ethylene glycol head, allows it to position itself at the oil-water interface. This creates a barrier that prevents the coalescence of dispersed droplets, a key mechanism in preventing phase separation. crimolara.pt For instance, derivatives like Trideceth-2 Carboxamide MEA are utilized in the formulation of aqueous nano-emulsions, where they contribute to the stability of the system. google.com Emulsifiers are essential for stabilizing these systems, which are thermodynamically unstable by nature. crimolara.pt General emulsion theory posits several mechanisms for stabilization, including the surface tension theory and the interfacial-film theory, both of which are relevant to the function of ethoxylated surfactants. google.com

Viscosity and Density Effects on Emulsion Stability

The compound and its derivatives play a significant role as viscosity and rheology modifiers in formulated systems. knowde.comincibeauty.comthegoodscentscompany.com By increasing the viscosity of the continuous phase of an emulsion, these surfactants can significantly slow down the processes of creaming or sedimentation of the dispersed droplets, thereby enhancing the long-term stability of the product. cosmileeurope.eu Derivatives such as Trideceth-2 Carboxamide MEA are specifically employed as thickeners and viscosity controlling agents in cosmetic and personal care products. knowde.comscribd.com

The ability to control rheology is a key performance attribute. In formulations like shampoos and conditioners, achieving a target viscosity is crucial for consumer acceptance and product efficacy. The addition of Trideceth-2 Carboxamide MEA has been shown to be effective as a thickener in these applications. knowde.comkaochemicals-eu.com While the impact of viscosity on emulsion stability is a well-established principle, specific quantitative data detailing the density effects of Ethanol, 2-(2-(tridecyloxy)ethoxy)- on emulsion stability are not prominently available in the reviewed literature.

Formation of Interfacial Films and Their Properties

The stabilizing action of Ethanol, 2-(2-(tridecyloxy)ethoxy)- in emulsions is fundamentally linked to its ability to form a protective film at the interface between the oil and water phases. tiiips.com This monomolecular layer, often referred to as an interfacial film, presents a mechanical barrier that hinders the close approach and subsequent coalescence of dispersed droplets.

According to the interfacial-film theory of emulsions, the surfactant molecules align themselves at the interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads oriented towards the aqueous phase in an O/W emulsion. google.com This arrangement not only reduces the interfacial tension but also imparts a degree of elasticity and rigidity to the interface. The properties of this film are critical; a strong, pliable film provides better stability against physical stresses. While the formation of such films is a core aspect of surfactant function, specific research detailing the quantitative properties—such as thickness, elasticity, or surface potential—of an interfacial film composed solely of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is not extensively detailed in the available literature. However, general principles suggest that at an optimal curvature of the surfactant monolayer, the interfacial tension is minimized, which is a key factor in the formation of stable microemulsions. researchgate.net

Rheological Studies of Systems Containing Ethanol, 2-(2-(tridecyloxy)ethoxy)-

While rheological data on the parent alcohol is scarce, extensive research on its derivatives, particularly the anionic surfactant Sodium Trideceth-2 Sulfate (B86663) (ST2S), provides significant insight into how the branched trideceth-2 chemical structure influences the flow properties of complex fluids. scribd.com These studies are often conducted on mixed-surfactant systems, which are common in commercial products like shampoos. researchgate.netohiolink.edu

Research has focused on mixed systems of ST2S and a zwitterionic co-surfactant, cocamidopropyl betaine (B1666868) (CAPB), to investigate the impact of additives like perfume mixtures and cosolvents. researchgate.netnih.gov Small-angle neutron scattering (SANS) has been a key technique to probe structural changes that underpin the rheological properties. researchgate.net It was found that the surfactant tail structure significantly influences the localization of additives within the self-assembled structures, which in turn affects the system's rheology. ohiolink.eduresearchgate.net For example, in a branched-tail system like ST2S/CAPB, perfume accords were found to be localized primarily in the micelle core, which can uniquely lead to the formation of a lamellar phase at higher perfume concentrations, drastically altering the system's viscosity. researchgate.net

| System Studied | Key Additives | Primary Findings | Techniques Used | Reference |

|---|---|---|---|---|

| Sodium Trideceth-2 Sulfate (ST2S) / Cocamidopropyl Betaine (CAPB) | 12-PRM Perfume Accord, Dipropylene Glycol (DPG) | Perfume addition and dilution maintained ellipsoidal micelles; micelle volume increased with dilution, especially above 70 wt% water. | SANS, Cryo-TEM | nih.govresearchgate.net |

| ST2S / CAPB | 3-PRM Perfume Accord, DPG | Systematic phase diagrams were developed to simulate rinse-off conditions; identified transitions from micellar to microemulsion regions. | SANS, NMR | rsc.org |

| ST2S / CAPB vs. Linear-Tail Surfactant Systems | 12-PRM Perfume Accord, DPG | The branched ST2S tail structure influences perfume localization and can lead to lamellar phase formation, unlike linear-tail systems. | SANS, GC-MS | researchgate.net |

These studies highlight that the rheology of formulations containing the trideceth-2 moiety is complex and highly tunable, depending on the specific head group, co-surfactants, and other additives present. researchgate.net

Solubilization and Wetting Properties in Non-Aqueous and Aqueous Environments

A primary function of Ethanol, 2-(2-(tridecyloxy)ethoxy)- and its derivatives is to act as a solubilizing agent. cosmeticsinfo.org This involves the incorporation of a normally insoluble substance (a solute) into a solvent system (typically aqueous) by means of surfactant micelles. This process is crucial for formulating products that contain water-insoluble ingredients, such as oils, fragrances, and certain active compounds.

A notable application is the formulation of clear, conditioning shampoos that contain hydrophobic silicone oils. scribd.com Patents and technical literature describe methods for incorporating these silicones into aqueous surfactant compositions using a solubilizer, which can include members of the trideceth family. google.com For example, Trideceth-2 Carboxamide MEA has been used to reduce the droplet size of silicone in shampoos, effectively solubilizing it within the formulation to maintain clarity. scribd.comgoogle.com The general mechanism involves the hydrophobic silicone being encapsulated within the nonpolar core of the surfactant micelles, allowing it to be dispersed in the water-based product. scribd.com While its function as a solubilizer is well-documented, specific data on its wetting properties, such as contact angle reduction on various surfaces, are not detailed in the provided search results.

Self-Assembly Behavior in Solution (e.g., micelle formation)